3-(2,5-Difluorobenzoyl)isonicotinic acid
Overview
Description
3-(2,5-Difluorobenzoyl)isonicotinic acid is an organic compound with the molecular formula C13H7F2NO3. It is a derivative of isonicotinic acid, where the benzoyl group is substituted with two fluorine atoms at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorobenzoyl)isonicotinic acid typically involves the reaction of 2,5-difluorobenzoyl chloride with isonicotinic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures to those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorobenzoyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(2,5-Difluorobenzoyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in the formation of metal-organic frameworks.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorobenzoyl)isonicotinic acid is not well-documented. its derivatives, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which are essential components of the bacterial cell wall. This inhibition is achieved through the formation of an adduct with NADH, which subsequently inhibits the enzyme InhA .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A precursor to isoniazid, used in the treatment of tuberculosis.
Nicotinic Acid:
Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position
Uniqueness
3-(2,5-Difluorobenzoyl)isonicotinic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
3-(2,5-difluorobenzoyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO3/c14-7-1-2-11(15)9(5-7)12(17)10-6-16-4-3-8(10)13(18)19/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGPJPJWWFYDDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=C(C=CN=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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